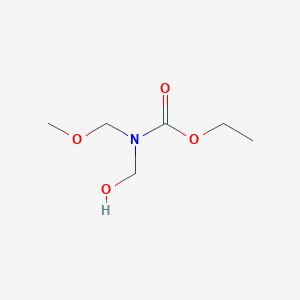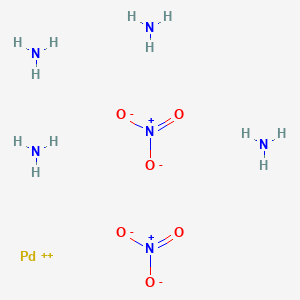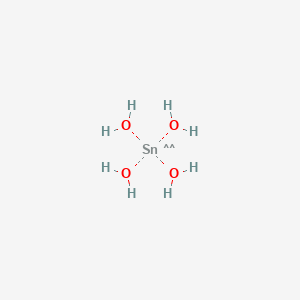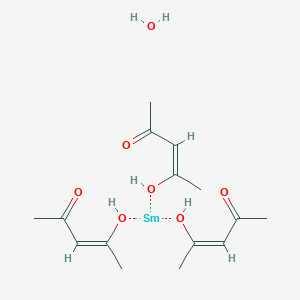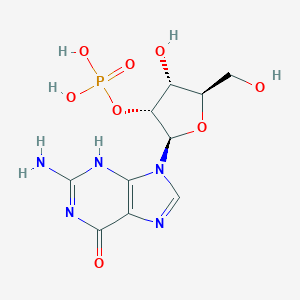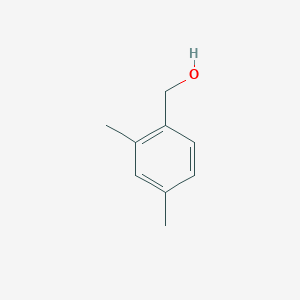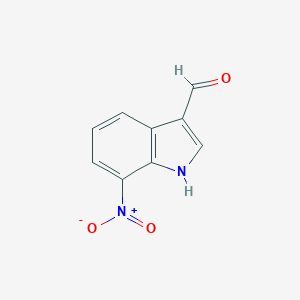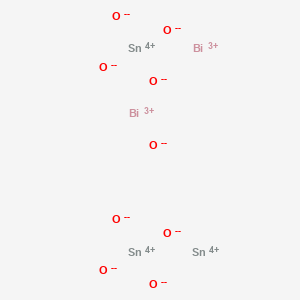
Dibismuth tritin nonaoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibismuth tritin nonaoxide, also known as bismuth tin oxide, is a mixed metal oxide with the chemical formula Bi2Sn3O9. This compound is notable for its unique properties and potential applications in various fields, including catalysis, materials science, and electronics. It is a white, odorless powder that is relatively stable under standard conditions.
准备方法
Synthetic Routes and Reaction Conditions: Dibismuth tritin nonaoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of bismuth nitrate and tin chloride in an aqueous solution, followed by calcination at high temperatures to form the desired oxide. The reaction conditions typically involve temperatures ranging from 500°C to 800°C, depending on the specific method used.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale solid-state reactions. This involves mixing stoichiometric amounts of bismuth oxide and tin oxide powders, followed by high-temperature calcination in a controlled atmosphere. The process ensures the formation of a homogeneous product with consistent properties.
化学反应分析
Types of Reactions: Dibismuth tritin nonaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates to their corresponding oxidized products.
Common Reagents and Conditions: In oxidation reactions, common reagents include oxygen or air, and the reactions are typically carried out at elevated temperatures. For reduction reactions, hydrogen or other reducing agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in the oxidation of hydrocarbons, the products may include aldehydes, ketones, or carboxylic acids.
科学研究应用
Chemistry: Dibismuth tritin nonaoxide is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions.
Biology and Medicine: In the field of biology and medicine, this compound has been explored for its potential antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial coatings and treatments.
Industry: In industrial applications, this compound is used in the production of ceramic materials and electronic components. Its stability and conductivity make it suitable for use in capacitors, sensors, and other electronic devices.
作用机制
The mechanism by which dibismuth tritin nonaoxide exerts its effects is primarily through its catalytic activity. The compound can facilitate the transfer of electrons in oxidation-reduction reactions, thereby promoting the conversion of substrates to their desired products. The molecular targets and pathways involved depend on the specific reaction and conditions.
相似化合物的比较
- Bismuth stannate (Bi2Sn2O7)
- Bismuth molybdate (Bi2MoO6)
- Bismuth vanadate (BiVO4)
Comparison: Dibismuth tritin nonaoxide is unique in its combination of bismuth and tin oxides, which imparts distinct catalytic and electronic properties. Compared to bismuth stannate, it has a higher tin content, which can enhance its catalytic activity. Bismuth molybdate and bismuth vanadate, on the other hand, are known for their photocatalytic properties, making them suitable for different applications.
属性
IUPAC Name |
dibismuth;oxygen(2-);tin(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.9O.3Sn/q2*+3;9*-2;3*+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSELHMKCZADTLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O9Sn3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12010-67-2 |
Source


|
| Record name | Bismuth tin oxide (Bi2Sn3O9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibismuth tritin nonaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
